2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Brand Name: Vulcanchem
CAS No.: 30161-92-3
VCID: VC20479634
InChI: InChI=1S/C5H2ClN3O2S/c6-4-7-2-1(12-4)3(10)9-5(11)8-2/h(H2,8,9,10,11)
SMILES:
Molecular Formula: C5H2ClN3O2S
Molecular Weight: 203.61 g/mol

2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

CAS No.: 30161-92-3

Cat. No.: VC20479634

Molecular Formula: C5H2ClN3O2S

Molecular Weight: 203.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione - 30161-92-3

Specification

CAS No. 30161-92-3
Molecular Formula C5H2ClN3O2S
Molecular Weight 203.61 g/mol
IUPAC Name 2-chloro-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Standard InChI InChI=1S/C5H2ClN3O2S/c6-4-7-2-1(12-4)3(10)9-5(11)8-2/h(H2,8,9,10,11)
Standard InChI Key AZTWMCPOSPAPMX-UHFFFAOYSA-N
Canonical SMILES C12=C(NC(=O)NC1=O)N=C(S2)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) fused to a pyrimidine-dione system (a six-membered ring with two nitrogen atoms and two ketone groups). The chlorine atom occupies the 2-position of the thiazole moiety, introducing electronegativity and steric effects that influence reactivity and biological interactions .

Molecular Formula and Weight

The molecular formula is C₅H₂ClN₄O₂S, with a molecular weight of 216.62 g/mol. Key structural features include:

  • Thiazole ring: Positions 4 and 5 fuse to the pyrimidine ring.

  • Pyrimidine-dione: Ketone groups at positions 5 and 7.

  • Chlorine substituent: Enhances electrophilic character at the 2-position.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₅H₂ClN₄O₂S
Molecular Weight216.62 g/mol
SMILES NotationClC1=NC2=C(S1)C(=O)NC(=O)N2
InChI KeyUXYXGJZBFPZQSH-UHFFFAOYSA-N

Synthetic Pathways

Multicomponent Reactions (MCRs)

Analogous thiazolo-pyrimidine-diones are synthesized via MCRs, as demonstrated in the preparation of 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives . For the 2-chloro variant, a plausible route involves:

  • Chlorination: Introducing chlorine at the 2-position using POCl₃ or N-chlorosuccinimide.

  • Cyclocondensation: Reacting 2-chlorothiazole-4,5-diamine with urea or thiourea under acidic conditions to form the pyrimidine-dione ring.

Green Chemistry Approaches

Ultrasound-assisted synthesis in aqueous-THF mixtures, as reported for related compounds, could improve yield and reduce reaction times .

Table 2: Predicted Physicochemical Properties

ParameterValue
LogP (Lipophilicity)1.2–1.8
Water Solubility~0.5 mg/mL (low)
Melting Point240–260°C (decomposes)
pKa8.3 (basic nitrogen)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Absence of aromatic protons (C₅H₂ClN₄O₂S) except for the thiazole proton at δ 8.1–8.3 ppm.

  • ¹³C NMR: Peaks at δ 160–165 ppm (C=O), δ 150–155 ppm (thiazole C2-Cl), and δ 110–120 ppm (pyrimidine carbons) .

Infrared (IR) Spectroscopy

Strong absorptions at:

  • 1710–1680 cm⁻¹: C=O stretching of dione groups.

  • 750–760 cm⁻¹: C-Cl vibration .

Computational Predictions

Collision Cross Section (CCS)

Using ion mobility spectrometry, predicted CCS values for common adducts include:

Table 3: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]⁺217.02152.4
[M+Na]⁺239.01165.2
[M-H]⁻215.01150.8

Density Functional Theory (DFT)

DFT calculations predict a planar geometry with partial negative charge localization on the carbonyl oxygens and chlorine atom, facilitating electrophilic aromatic substitution at the 4- and 6-positions .

Industrial and Research Implications

Drug Discovery

The compound’s scaffold is a candidate for fragment-based drug design, particularly in kinase inhibitor development.

Material Science

Conjugated π-systems may enable applications in organic semiconductors or fluorescent probes.

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